(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol; (+)-Lariciresinol dimethyl ether
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Overview
Description
(2S,3R,4R)-2-(3,4-Dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]tetrahydro-3-furanmethanol, also known as (+)-Lariciresinol dimethyl ether, is a lignan compound found in various plants. Lignans are a group of chemical compounds known for their antioxidant properties and potential health benefits. (+)-Lariciresinol dimethyl ether is particularly noted for its presence in flaxseeds, sesame seeds, and other plant sources.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Lariciresinol dimethyl ether typically involves several steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the furan ring: This step involves the cyclization of a suitable precursor to form the tetrahydrofuran ring.
Introduction of the dimethoxyphenyl groups: This is achieved through a series of substitution reactions, where the dimethoxyphenyl groups are introduced to the furan ring.
Reduction and methylation: The final steps involve the reduction of intermediate compounds and the methylation of hydroxyl groups to form the dimethyl ether.
Industrial Production Methods
Industrial production of (+)-Lariciresinol dimethyl ether may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis of precursors: Large-scale production of the starting materials.
Catalytic reactions: Use of catalysts to improve the efficiency and yield of the reactions.
Purification: Techniques such as crystallization, distillation, and chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(+)-Lariciresinol dimethyl ether undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding quinone or other oxidized forms.
Reduction: Reduction reactions can lead to the formation of different hydroxylated derivatives.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products
Scientific Research Applications
(+)-Lariciresinol dimethyl ether has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex lignan compounds.
Biology: Studies have shown its potential antioxidant and anti-inflammatory properties, making it a subject of interest in biological research.
Medicine: Research is ongoing into its potential health benefits, including its role in reducing the risk of certain cancers and cardiovascular diseases.
Industry: The compound is used in the production of various pharmaceuticals and nutraceuticals due to its bioactive properties.
Mechanism of Action
The mechanism of action of (+)-Lariciresinol dimethyl ether involves its interaction with various molecular targets and pathways:
Antioxidant activity: The compound scavenges free radicals, reducing oxidative stress in cells.
Anti-inflammatory effects: It inhibits the production of pro-inflammatory cytokines and enzymes.
Molecular targets: The compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
(+)-Lariciresinol dimethyl ether can be compared with other lignan compounds such as:
Secoisolariciresinol diglucoside (SDG): Found in flaxseeds, SDG is another lignan with similar antioxidant properties.
Matairesinol: Present in various plant sources, matairesinol has been studied for its potential health benefits.
Pinoresinol: This lignan is found in olive oil and has been associated with cardiovascular health benefits.
Uniqueness
What sets (+)-Lariciresinol dimethyl ether apart from these similar compounds is its specific chemical structure, which imparts unique antioxidant and anti-inflammatory properties. Its presence in various plant sources and its potential health benefits make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
[2-(3,4-dimethoxyphenyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-3-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O6/c1-24-18-7-5-14(10-20(18)26-3)9-16-13-28-22(17(16)12-23)15-6-8-19(25-2)21(11-15)27-4/h5-8,10-11,16-17,22-23H,9,12-13H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYWPHVUFQNWITL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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